Artemisinin-d3

Description

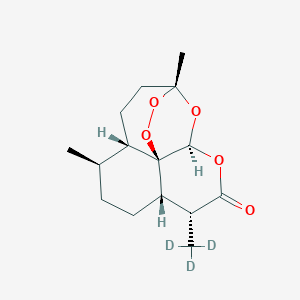

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-OGUHANSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444833 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176652-07-6 | |

| Record name | Artemisinin-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Deuterated Artemisinin for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated artemisinin, a critical tool for various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in quantitative analysis. This document details experimental protocols, presents quantitative data for key synthetic steps, and visualizes the intricate signaling pathways influenced by artemisinin.

Introduction

Artemisinin and its derivatives are potent antimalarial drugs. The introduction of deuterium, a stable isotope of hydrogen, into the artemisinin scaffold provides a powerful analytical tool without significantly altering its chemical and biological properties. Deuterated artemisinin serves as an invaluable internal standard for mass spectrometry-based quantification, enabling precise pharmacokinetic and pharmacodynamic studies. Furthermore, it aids in elucidating reaction mechanisms and metabolic pathways by tracking the fate of the labeled molecule. This guide focuses on established methods for the preparation of deuterated artemisinin and its precursors.

Synthetic Strategies for Deuterated Artemisinin

The synthesis of deuterated artemisinin can be approached through various strategies, primarily involving the introduction of deuterium at specific positions of the artemisinin molecule or its precursors. Key methods include the reduction of carbonyl groups using deuterated reducing agents and the synthesis of deuterated precursors like dihydroartemisinic acid.

Synthesis of C-12 Deuterated Deoxoartemisinin

One common approach involves the deuteration at the C-12 position of deoxoartemisinin. This is typically achieved through the reduction of the carbonyl group of artemisinin using a deuterated reagent.

Experimental Protocol:

A detailed experimental protocol for the synthesis of C-12 deuterated deoxoartemisinin is described in the literature[1]. The general procedure involves the direct reduction of the carbonyl group of artemisinin.

To a solution of artemisinin in a suitable dry solvent (e.g., tetrahydrofuran), a deuterated reducing agent such as sodium borodeuteride (NaBD4) is added in the presence of a Lewis acid like boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out at a controlled temperature to ensure selectivity. Upon completion, the reaction is quenched, and the product is extracted and purified using chromatographic techniques.

Synthesis of Trideutero-artemisinin

The synthesis of trideutero-artemisinin involves the introduction of three deuterium atoms into the molecule. This provides a more distinct mass shift, which is advantageous for mass spectrometry applications.

Synthesis of Deuterated Dihydroartemisinic Acid

Dihydroartemisinic acid is a key precursor in the biosynthesis and semi-synthesis of artemisinin. The synthesis of deuterated dihydroartemisinic acid allows for the preparation of artemisinin with deuterium labels in the core structure. A method for the synthesis of [3,3-2H2]-dihydroartemisinic acid has been reported, providing a means to study the nonenzymatic conversion of dihydroartemisinic acid to artemisinin.

Quantitative Data

The efficiency of deuteration is a critical parameter in the synthesis of labeled compounds. This includes the chemical yield of the reaction and the isotopic purity of the final product.

| Deuterated Analog | Precursor | Deuterating Agent | Reported Yield (%) | Isotopic Purity (%D) | Reference |

| C-12 Deuterated Deoxoartemisinin | Artemisinin | NaBD4/BF3·Et2O | Not specified | Not specified | [1] |

| [3,3-2H2]-Dihydroartemisinic Acid | Dihydroartemisinic Acid | Not specified | Not specified | Not specified |

Note: Specific quantitative data on yields and isotopic purity are often found in the supplementary information of research articles and can vary depending on the specific reaction conditions and purification methods used.

Experimental Workflows

The synthesis of deuterated artemisinin and its precursors involves a series of well-defined steps, from the initial reaction to the final purification and characterization of the labeled compound.

Figure 1. General experimental workflow for the synthesis of C-12 deuterated deoxoartemisinin.

Signaling Pathways of Artemisinin

Artemisinin and its derivatives exert their biological effects through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and exploring new therapeutic applications.

NF-κB Signaling Pathway

Artemisinin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cell survival. Artemisinin can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

Figure 2. Inhibition of the NF-κB signaling pathway by artemisinin.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dihydroartemisinin, an active metabolite of artemisinin, has been shown to induce autophagy in endothelial cells by suppressing the Akt/mTOR signaling pathway[2].

Figure 3. Dihydroartemisinin-mediated inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. Artemisinin and its derivatives have been observed to modulate the MAPK pathway, contributing to their anti-inflammatory and anti-cancer effects.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and immune responses. Some studies suggest that compounds from Artemisia species can modulate the JAK/STAT pathway, although the direct effects of artemisinin on this pathway require further investigation.

Conclusion

The synthesis of deuterated artemisinin provides researchers with a powerful tool to investigate its complex pharmacology and metabolism. The methods outlined in this guide, along with an understanding of the signaling pathways it modulates, will aid in the design and execution of future studies. Further research is needed to develop more efficient and scalable synthetic routes for a wider range of deuterated artemisinin analogs and to fully elucidate the intricate molecular mechanisms underlying its diverse biological activities.

References

A Comprehensive Technical Guide to the Discovery, History, and Analysis of Artemisinin and its Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives represent a cornerstone in the global fight against malaria, a discovery that garnered the 2015 Nobel Prize in Physiology or Medicine. This technical guide provides an in-depth exploration of the history of artemisinin, its discovery, and the pivotal role of stable isotopes in understanding its biosynthesis and pharmacology. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows to support ongoing research and drug development efforts.

Discovery and History of Artemisinin

The journey to artemisinin's discovery is a testament to the power of traditional medicine and modern scientific rigor.

Early Traditional Use

The use of the sweet wormwood plant, Artemisia annua (Qinghao), for treating fevers, a hallmark symptom of malaria, dates back to ancient China. The earliest known reference can be found in the "Fifty-Two Prescriptions" unearthed from the Mawangdui tomb, dating back to 168 B.C. Later, in the 4th century A.D., the physician Ge Hong, in his "Handbook of Prescriptions for Emergencies," described a method of using a cold soak of the plant to extract its fever-reducing properties. This ancient text would prove crucial centuries later.

Project 523 and the Breakthrough by Tu Youyou

In the 1960s, the emergence of chloroquine-resistant Plasmodium falciparum malaria posed a significant global health crisis, particularly impacting soldiers during the Vietnam War. In response, the Chinese government launched a secret military research program on May 23, 1967, codenamed "Project 523," with the ambitious goal of discovering new antimalarial drugs.[1]

A key figure in this project was Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine in Beijing.[2][3] Tasked with screening traditional Chinese remedies, Tu and her team systematically reviewed ancient medical texts. Inspired by Ge Hong's ancient writings, they shifted their extraction method from the conventional use of boiling water to a low-temperature process using ether.[3] This change was pivotal, as the high temperatures used previously were destroying the active compound.

In 1971, Tu's team successfully isolated a neutral extract from Artemisia annua that demonstrated 100% efficacy in clearing malaria parasites in mice and monkeys.[2] The following year, in 1972, they isolated the pure, crystalline active ingredient, which they named qinghaosu, now known as artemisinin.[4] Tu Youyou volunteered as the first human subject to test the safety of the new substance.[3] Subsequent clinical trials confirmed its remarkable efficacy in human malaria patients. For her groundbreaking work, Tu Youyou was awarded a share of the 2015 Nobel Prize in Physiology or Medicine.[4][5]

Physicochemical Properties of Artemisinin and its Derivatives

Artemisinin is a sesquiterpene lactone with a unique 1,2,4-trioxane endoperoxide bridge, which is essential for its antimalarial activity. Its poor solubility in both water and oil led to the development of several semi-synthetic derivatives with improved pharmacokinetic properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Artemisinin | C15H22O5 | 282.33 | 156-157 | Poorly soluble in water and oil |

| Dihydroartemisinin | C15H24O5 | 284.35 | 147-150 | Slightly more soluble than artemisinin |

| Artemether | C16H26O5 | 298.37 | 86-90 | Lipophilic, soluble in oils |

| Artesunate | C19H28O8 | 384.42 | 132-135 | Water-soluble hemisuccinate ester |

Biosynthesis of Artemisinin

The intricate biosynthetic pathway of artemisinin in Artemisia annua has been a subject of intense research, with stable isotope labeling playing a crucial role in elucidating the steps involved. The pathway can be broadly divided into three main stages.

Role of Stable Isotopes in Artemisinin Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules. In artemisinin research, it has been instrumental in:

-

Elucidating the Biosynthetic Pathway: By feeding Artemisia annua plants with precursors labeled with stable isotopes (e.g., ¹³C, ²H), researchers have been able to track the incorporation of these isotopes into artemisinin and its intermediates, thus confirming the sequence of enzymatic reactions.

-

Metabolic Flux Analysis: Stable isotope-labeled compounds are used as tracers to quantify the flow of metabolites through different pathways, helping to identify rate-limiting steps and potential targets for metabolic engineering to increase artemisinin yield.

-

Pharmacokinetic Studies: Labeled artemisinin and its derivatives are used as internal standards in mass spectrometry-based assays for accurate quantification in biological matrices like plasma, which is essential for understanding their absorption, distribution, metabolism, and excretion (ADME).

-

Authentication and Quality Control: Isotope ratio mass spectrometry can be used to determine the geographical origin of Artemisia annua and to detect counterfeit or substandard artemisinin-based drugs by analyzing their unique isotopic signatures.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in artemisinin research.

Extraction of Artemisinin from Artemisia annua

5.1.1. Supercritical Fluid Extraction (SFE)

This method uses supercritical CO₂ as a green and efficient solvent.

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

Grind dried leaves of Artemisia annua to a fine powder.

-

Pack the powdered plant material into the extraction vessel.

-

Set the extraction parameters:

-

Pressure: 30 MPa

-

Temperature: 33°C

-

CO₂ flow rate: 2 mL/min

-

-

Ethanol can be used as a co-solvent (0-12.6 wt.%) to modify the polarity of the supercritical fluid, though optimal extraction can be achieved without it.[4]

-

Perform the extraction for a set duration (e.g., 2 hours).

-

Depressurize the system to precipitate the extracted artemisinin.

-

Collect the crude extract for further purification.

-

Purification of Artemisinin by Column Chromatography

This protocol is for purifying artemisinin from a crude extract.

-

Materials:

-

Silica gel (60-120 mesh)

-

Activated charcoal (200 mesh)

-

Solvents: n-hexane, ethyl acetate, dichloromethane, methanol

-

Glass chromatography column

-

-

Procedure:

-

Preparation of Crude Extract: Dissolve the crude extract obtained from SFE or solvent extraction in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent.

-

Sample Loading: Carefully load the dissolved crude extract onto the top of the silica gel bed.

-

Elution:

-

Begin elution with pure n-hexane to remove non-polar impurities.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate to the n-hexane. A typical gradient might be from 100% n-hexane to a 95:5 or 90:10 mixture of n-hexane:ethyl acetate.

-

Alternatively, for activated charcoal chromatography, a non-aqueous system can be used. After loading the sample, elute with a solvent system like dichloromethane:methanol (e.g., 1:10) to remove polar impurities, followed by a gradient to a less polar mixture (e.g., 2:5) to elute artemisinin.[3]

-

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of artemisinin using Thin Layer Chromatography (TLC).

-

Crystallization: Combine the fractions containing pure artemisinin, evaporate the solvent under reduced pressure, and recrystallize the solid residue from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to obtain pure artemisinin crystals.

-

Quantification of Artemisinin by HPLC

This method is for the quantitative analysis of artemisinin in extracts or purified samples.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210-216 nm or ELSD.

-

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure artemisinin of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known weight of the extract or purified sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

-

Analysis: Record the chromatograms and determine the peak area of artemisinin.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the calibration curve to determine the concentration of artemisinin in the sample.

-

Synthesis of Stable Isotope-Labeled Artemisinin Precursors

The synthesis of labeled precursors is crucial for biosynthetic studies. This is an example of the synthesis of deuterium-labeled dihydroartemisinic acid (DHAA).

-

Starting Material: Amorpha-4,11-diene.

-

Labeling Strategy: Introduction of deuterium at specific positions (e.g., C3 and C15) through chemical synthesis steps.

-

General Procedure (Conceptual):

-

Synthesize a suitable intermediate from amorpha-4,11-diene.

-

Introduce deuterium using a deuterated reagent (e.g., deuterated reducing agents or by exchange reactions in a deuterated solvent).

-

Carry out subsequent reaction steps to convert the deuterated intermediate into the final labeled DHAA.

-

Purify the labeled product using chromatographic techniques.

-

Confirm the position and extent of labeling using Mass Spectrometry and NMR spectroscopy.

-

Note: The specific multi-step chemical synthesis of labeled precursors is complex and typically requires specialized organic synthesis expertise. Detailed protocols can be found in specialized chemical literature.

Signaling Pathways Affected by Artemisinin

Beyond its antimalarial activity, artemisinin and its derivatives have been shown to modulate several key signaling pathways, making them promising candidates for anticancer and anti-inflammatory therapies.

Induction of Apoptosis

Artemisinin can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization, activation of caspases, and ultimately, cell death.[1][6]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Artemisinin has been shown to inhibit this pathway in various cancer cells, contributing to its anti-tumor effects. It can reduce the phosphorylation of key proteins like Akt, thereby suppressing downstream signaling that promotes cell survival.[2][7]

Quantitative Data

In Vitro Antiplasmodial Activity (IC₅₀ Values)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of artemisinin and its derivatives against various strains of P. falciparum.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Artemisinin | 3D7 (sensitive) | 6.8 - 43.1 | [8] |

| Artemisinin | FCR3 (resistant) | - | [9] |

| Dihydroartemisinin | - | 1.2 ng/mL | [7] |

| Artemether | - | 4.8 ng/mL | [7] |

| Artesunate | - | 1.6 ng/mL | [7] |

Note: IC₅₀ values can vary depending on the specific assay conditions and parasite strain.

Extraction Yield of Artemisinin

The yield of artemisinin from Artemisia annua depends on the plant variety, cultivation conditions, and extraction method.

| Extraction Method | Solvent | Yield (%) | Reference |

| Supercritical Fluid Extraction | CO₂ | 0.71 ± 0.07 | [4] |

| Soxhlet Extraction | Hexane | > 0.71 | [4] |

| Column Chromatography (Purification) | Dichloromethane:Methanol | Recovery: ~70% | [3] |

Conclusion

Artemisinin remains a vital tool in global health, and ongoing research continues to unveil its full therapeutic potential. The use of stable isotopes has been and will continue to be indispensable in advancing our understanding of this remarkable natural product. This technical guide serves as a foundational resource for scientists and researchers, providing both historical context and practical methodologies to support the continued exploration of artemisinin and the development of new life-saving therapies.

References

- 1. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 2. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102190665A - Method for separating and purifying artemisinin by activated charcoal column chromatography employing nonaqueous system - Google Patents [patents.google.com]

- 4. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of artemisinin on proliferation and apoptosis-related protein expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Quality Control Landscape of Artemisinin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications found on a Certificate of Analysis (CoA) for Artemisinin-d3, a critical internal standard for the quantification of the potent antimalarial drug, artemisinin. This document outlines the key quality control parameters, analytical methodologies employed for their determination, and a visual representation of the quality control workflow.

This compound: Core Specifications

A Certificate of Analysis for this compound quantifies its identity, purity, and physical characteristics. The following tables summarize the typical specifications based on data from various suppliers.

Table 1: General Information and Physical Properties

| Parameter | Specification | Source |

| Chemical Name | [3R-(3α,5aβ,6β,8aβ,9α,12β,12aR*)]-octahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one | [1] |

| CAS Number | 176652-07-6 | [1][2] |

| Molecular Formula | C₁₅H₁₉D₃O₅ | [1][2] |

| Molecular Weight | ~285.4 g/mol | [1] |

| Appearance | White to off-white solid | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage | -20°C, under an inert atmosphere | [4] |

Table 2: Purity and Identity Specifications

| Parameter | Specification | Method | Source |

| Chemical Purity | ≥98% | HPLC | [3][4] |

| Isotopic Purity (d₃) | ≥95% | Mass Spectrometry | [3][4] |

| Deuterated Forms (d₁-d₃) | ≥99% | Mass Spectrometry | [1] |

| Identity Confirmation | Conforms to structure | ¹H NMR, Mass Spectrometry | [3][4] |

Experimental Protocols for Quality Assessment

The verification of this compound specifications relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-deuterated artemisinin and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.[5][6]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good separation.[7]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.[8] A typical gradient might be 60:40 (v/v) acetonitrile:water.[8]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[6][9]

-

Detection: UV detection at a wavelength of around 210-216 nm is suitable for artemisinin and its derivatives.[8]

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the this compound are compared to a reference standard to determine its purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass Spectrometry is indispensable for confirming the molecular weight of this compound and determining its isotopic purity, specifically the percentage of the d₃-labeled compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common method for analyzing artemisinin derivatives.[10]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at approximately m/z 286.4. The relative intensities of the signals corresponding to d₀, d₁, d₂, and d₃ species are used to calculate the isotopic purity. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and accuracy in quantifying the different deuterated forms.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and ensuring the deuterium labels are in the correct position.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), is used to dissolve the sample.[12][13]

-

Procedure: The ¹H NMR spectrum of this compound will be very similar to that of unlabeled artemisinin, with the key difference being the absence of the signal corresponding to the methyl protons at the C-9 position. The integration of the remaining proton signals should be consistent with the structure. Two-dimensional NMR techniques like COSY and HSQC can provide further structural confirmation.[12]

Visualizing the Quality Control Workflow and Molecular Structure

To better illustrate the processes and the subject of analysis, the following diagrams are provided.

Caption: Quality Control Workflow for this compound.

Caption: Chemical Structure of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. assets.lgcstandards.com [assets.lgcstandards.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Quality control of active ingredients in artemisinin-derivative antimalarials within Kenya and DR Congo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.givewell.org [files.givewell.org]

- 7. sciencescholar.us [sciencescholar.us]

- 8. scispace.com [scispace.com]

- 9. cdn.who.int [cdn.who.int]

- 10. rdw.rowan.edu [rdw.rowan.edu]

- 11. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. magritek.com [magritek.com]

- 13. rsc.org [rsc.org]

molecular weight and formula of Artemisinin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Artemisinin-d3, a deuterated analog of the potent antimalarial compound, artemisinin. This document details its fundamental chemical and physical properties, its primary application as an internal standard, and the mechanistic underpinnings of its parent compound.

Core Compound Data

This compound is a synthetically modified version of artemisinin where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of artemisinin in various biological matrices.

The essential quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Citations |

| Chemical Formula | C₁₅H₁₉D₃O₅ | [1] |

| Molecular Weight | 285.4 g/mol | [1] |

| Exact Mass | 285.165554 g/mol | [2] |

| CAS Number | 176652-07-6 | [1][2][3][4] |

| Appearance | Crystalline Solid | [2][3] |

| Melting Point | 156-157°C | [2][4][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][5] |

| Storage Temperature | -20°C Freezer | [2][3] |

Synonyms: (3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epox-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, Arteannuin-d3, Artemisine-d3, Huanghuahaosu-d3, QHS-d3.[2][3]

Application and Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of artemisinin in experimental samples.[1][3] Its utility stems from its near-identical chemical and physical behavior to the unlabeled analyte, while its distinct mass allows for separate detection by a mass spectrometer.

The following outlines a generalized protocol for the use of this compound in a typical quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled artemisinin into the blank matrix (e.g., plasma, tissue homogenate).

-

Add a fixed amount of the this compound internal standard solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation:

-

To the biological samples, add the same fixed amount of this compound internal standard solution.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and isolate the analytes.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared samples onto an appropriate LC column for chromatographic separation.

-

Detect the analytes using a mass spectrometer, monitoring for the specific mass-to-charge ratios (m/z) of both artemisinin and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (artemisinin) to the internal standard (this compound) for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of artemisinin.

-

Determine the concentration of artemisinin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

While specific protocols for the deuteration of artemisinin are proprietary, the synthesis of the parent compound, artemisinin, is well-documented and can be achieved through several routes:

-

Extraction from Artemisia annua : The traditional method involves isolating the compound from the sweet wormwood plant.[6]

-

Semi-synthesis from Artemisinic Acid : A more abundant precursor, artemisinic acid, can be extracted and chemically converted to artemisinin.[7]

-

Biosynthetic Approaches : Genetically engineered yeast can be used to produce artemisinic acid, which is then converted to artemisinin.[7][8]

-

Total Synthesis : While academically significant, total chemical synthesis is often lengthy and not commercially viable for large-scale production.[7][9]

Mechanism of Action of Artemisinin

The therapeutic effect of artemisinin, for which this compound serves as a standard, is contingent upon its unique endoperoxide bridge. The prevailing mechanism of action is particularly relevant in the context of its antimalarial activity.[5][6]

The activation of artemisinin is thought to occur through interaction with heme, which is produced during hemoglobin digestion by the malaria parasite within red blood cells.[10] This interaction, mediated by the iron(II) in heme, cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[6][10] These highly reactive species are believed to alkylate and damage a multitude of parasite proteins and other biomolecules, leading to parasite death.[10]

Furthermore, artemisinin and its derivatives have been shown to inhibit the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis within the parasite and contributing to its demise.[5][10][11]

Visualizations

Caption: Proposed dual mechanism of artemisinin's antimalarial activity.

Caption: General workflow for sample analysis using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. Artemisinin - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Concise synthesis of artemisinin from a farnesyl diphosphate analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A concise synthesis of (+)-artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Preparation of Artemisinin-d3 Stock and Working Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of Artemisinin-d3. This compound is a deuterated analog of Artemisinin and is commonly used as an internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate measurement of Artemisinin in biological and other matrices.

Data Presentation

Accurate preparation of solutions is critical for reliable experimental results. The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Artemisinin.

Table 1: Properties of this compound

| Property | Value |

| Formal Name | [3R-(3α,5aβ,6β,8aβ,9α,12β,12aR*)]-octahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one[1] |

| Molecular Formula | C₁₅H₁₉D₃O₅[1] |

| Formula Weight | 285.4 g/mol [1] |

| Purity | ≥99% deuterated forms (d₁-d₃)[1] |

| Formulation | A solid[1] |

| Storage (Solid) | -20°C[1] |

| Stability (Solid) | ≥ 4 years[1] |

Table 2: Solubility of Artemisinin and this compound

| Solvent | Artemisinin Solubility | This compound Solubility |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[2] | Slightly soluble[1] |

| Methanol | ~50 mg/mL | Slightly soluble[1] |

| Ethanol | ~16 mg/mL[2] | Not specified |

| Dimethylformamide (DMF) | ~20 mg/mL[2] | Not specified |

| Aqueous Buffers | Sparingly soluble[2] | Not specified |

Note: Specific quantitative solubility data for this compound is limited. The solubility of Artemisinin is provided as a reference. Researchers should perform their own solubility tests for precise concentrations.

Table 3: Recommended Storage and Stability of Artemisinin Solutions

| Solution Type | Solvent | Storage Temperature | Stability |

| Stock Solution | Ethanol | -80°C | Up to 14 days[3] |

| Stock Solution | Ethanol | Ambient | At least 4 hours[3] |

| Aqueous Working Solution | Aqueous Buffer | 4°C | Not recommended for more than one day[2] |

Experimental Workflow

The following diagram outlines the general workflow for the preparation of this compound stock and working solutions.

Caption: Workflow for preparing this compound stock and working solutions.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

-

Calibrated analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Volumetric flask

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer or sonicator

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid and transfer it to a clean, dry amber glass vial.

-

Dissolution: Add a small volume of the chosen organic solvent (e.g., 1 mL of DMSO or Methanol) to the vial.

-

Mixing: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

-

Storage: Store the stock solution in the amber glass vial at -80°C for long-term storage. For short-term use, the solution can be stored at -20°C.

Protocol 2: Preparation of this compound Working Solutions

Materials:

-

This compound stock solution (from Protocol 1)

-

Dilution solvent (e.g., mobile phase for LC-MS, cell culture medium, or appropriate buffer)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

Procedure:

-

Thawing: Thaw the stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain the desired final concentrations for your working solutions. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock solution, dilute 10 µL of the stock solution into 990 µL of the dilution solvent.

-

Mixing: Gently vortex each working solution to ensure homogeneity.

-

Use: Use the freshly prepared working solutions immediately for your experiments. Due to the limited stability of Artemisinin in aqueous solutions, it is not recommended to store diluted aqueous working solutions for more than a single day[2].

Safety Precautions

-

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

By following these protocols, researchers can ensure the accurate and reproducible preparation of this compound stock and working solutions for their analytical and experimental needs.

References

Application Notes and Protocols for the Quantification of Artemisinin Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria. Accurate quantification of these compounds in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the quantification of artemisinin in human plasma using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical assays.[1] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of artemisinin. A deuterated artemisinin standard is added to the plasma sample at the beginning of the sample preparation process. Both the analyte and the internal standard are extracted from the plasma matrix, separated chromatographically, and detected by the mass spectrometer. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of artemisinin.

Experimental Protocols

Materials and Reagents

-

Artemisinin (Reference Standard)

-

Deuterated Artemisinin (Internal Standard, e.g., Artemisinin-d3)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate

-

Water (Ultrapure, 18 MΩ·cm)

-

Human Plasma (K3EDTA)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Preparation of Stock and Working Solutions

-

Artemisinin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of artemisinin in 10 mL of methanol.

-

Deuterated Artemisinin Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of deuterated artemisinin in 10 mL of methanol.

-

Artemisinin Working Solutions: Prepare serial dilutions of the artemisinin stock solution with 50:50 acetonitrile/water to create working solutions for the calibration curve and quality control (QC) samples.

-

IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.

Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw plasma samples and calibration standards/QCs on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the IS working solution.[2]

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma-IS mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Artemisinin: To be optimized (e.g., precursor ion > product ion) |

| Deuterated Artemisinin: To be optimized (e.g., precursor ion > product ion) | |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Note: Specific MRM transitions and collision energies should be optimized by infusing standard solutions of artemisinin and its deuterated internal standard into the mass spectrometer.

Data Presentation

Calibration Curve and Quality Control Data

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A typical calibration curve and QC data set would look as follows:

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| Artemisinin | 1 - 1000 | > 0.995 | 1 |

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ QC | 1 | < 20 | < 20 | 80-120 |

| Low QC | 3 | < 15 | < 15 | 85-115 |

| Mid QC | 50 | < 15 | < 15 | 85-115 |

| High QC | 800 | < 15 | < 15 | 85-115 |

Data presented are typical expected values and should be established for each specific assay.[3]

Experimental Workflow and Diagrams

Logical Workflow for Method Development

Caption: Method development workflow for artemisinin quantification.

Experimental Protocol Workflow

Caption: Sample preparation and analysis workflow.

Discussion

The stability of artemisinin and its derivatives in biological matrices can be a challenge. It has been reported that these compounds can degrade in hemolyzed plasma samples, potentially due to the presence of iron (Fe2+) from hemoglobin.[2] The use of a co-eluting, stable isotope-labeled internal standard is paramount as it experiences similar degradation and matrix effects as the analyte, thus providing reliable correction. Some studies have suggested the use of stabilizing agents like hydrogen peroxide, though this should be carefully validated.[2]

The choice of extraction method, either SPE or liquid-liquid extraction (LLE), will depend on the desired sample cleanup, throughput, and available resources. SPE, as described in this protocol, often provides cleaner extracts and is amenable to high-throughput automation.[1]

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of artemisinin in human plasma. The incorporation of a deuterated internal standard is essential for achieving the high-quality data required in research and drug development settings. Careful optimization of each step, from sample preparation to mass spectrometric detection, and a thorough method validation are prerequisites for the successful application of this protocol.

References

- 1. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

Application Note: High-Throughput Quantification of Artemisinin in Human Plasma Using LC-MS/MS with Artemisinin-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artemisinin is a potent sesquiterpene lactone, originally isolated from the plant Artemisia annua, and serves as the cornerstone for Artemisinin-based Combination Therapies (ACTs), the recommended first-line treatment for uncomplicated P. falciparum malaria worldwide. The clinical efficacy of artemisinin and its derivatives is critically dependent on achieving adequate therapeutic concentrations. Therefore, a robust, sensitive, and high-throughput analytical method is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of artemisinin in human plasma. The method utilizes a stable isotope-labeled internal standard, Artemisinin-d3, to ensure high precision and accuracy by correcting for matrix effects and variability during sample processing. The protocol employs a simple protein precipitation step, making it suitable for high-throughput analysis in a clinical or research laboratory setting.

Experimental Workflow

The overall experimental process, from sample collection to final data analysis, is outlined below. This workflow is designed for efficiency and reproducibility.

Detailed Protocols

Materials and Reagents

-

Artemisinin (≥98% purity)

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Artemisinin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Artemisinin and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Artemisinin Working Solutions: Prepare serial dilutions of the Artemisinin stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. Store all solutions at -20°C.

Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards/QCs, or study sample) into the corresponding tubes.

-

Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to each tube. The acetonitrile also serves as the protein precipitation agent.

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant into an LC-MS autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC Column | C18 Column (e.g., 100 mm x 2.1 mm, 5 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min[1] |

| Gradient | Isocratic 50% A / 50% B[1] |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Run Time | ~5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Quantitative Data Summary

The MRM transitions were optimized by direct infusion of Artemisinin and this compound standards. The ammonium adducts ([M+NH₄]⁺) were found to be the most stable and abundant precursor ions in plasma extracts.[2]

Table 3: Optimized MRM Parameters for Artemisinin and this compound

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Artemisinin | 300.2 | 255.2 (Quantifier) | 150 | 25 | 12 |

| 300.2 | 209.1 (Qualifier)[3] | 150 | 25 | 18 | |

| This compound (IS) | 303.2 | 258.2 (Quantifier) | 150 | 25 | 12 |

Note: Cone Voltage and Collision Energy values are instrument-dependent and require optimization.

Method Performance

This method demonstrates excellent performance characteristics according to FDA guidelines for bioanalytical method validation.[1]

-

Linearity: The calibration curve is linear over the concentration range of 1.03 ng/mL to 762 ng/mL with a correlation coefficient (r²) > 0.99.[1]

-

Sensitivity: The lower limit of quantification (LLOQ) is typically achieved at ~1 ng/mL in plasma, which is sufficient for most clinical pharmacokinetic studies.[1]

-

Precision and Accuracy: Intra- and inter-day precision (as %RSD) are typically below 8%, with accuracy (% deviation) within ±15% across all QC levels.[1]

-

Recovery: Extraction recovery is consistent and high, generally above 90%.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of artemisinin in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation sample preparation protocol ensures reliable and accurate results. This method is well-suited for researchers, scientists, and drug development professionals engaged in the study of antimalarial drugs, supporting both preclinical and clinical research.

References

Application Note: Solid-Phase Extraction Protocol for Artemisinin Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are a class of sesquiterpene lactones that are the cornerstone of modern antimalarial therapies. Accurate and reliable quantification of artemisemisinin in various matrices, particularly from its natural source, the plant Artemisia annua, is crucial for drug manufacturing, quality control, and research. Plant extracts, however, contain a complex mixture of interfering compounds, such as chlorophyll and other lipids, which can compromise the accuracy and longevity of analytical instrumentation like High-Performance Liquid Chromatography (HPLC) systems.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of artemisinin from Artemisia annua extracts. SPE is a robust and efficient sample cleanup technique that removes interfering substances, thereby improving the quality of the analytical results. The protocol described herein utilizes Florisil® SPE cartridges, which have been shown to be effective for this purpose.[1]

Comparison of Cleanup Methods

Solid-phase extraction offers a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction for the cleanup of artemisinin from crude plant extracts. The choice of SPE sorbent is critical for optimal recovery and purity. Studies have shown that for Artemisia annua extracts, Florisil®, a magnesium silicate-based sorbent, provides high recovery rates for artemisinin while effectively removing pigments and other interferences.[1] While silica-based SPE can also be used, it often requires larger volumes of solvent and may be less efficient in separating artemisinin from chlorophyll.[1]

The following table summarizes the quantitative performance of the Florisil® SPE method compared to a conventional liquid-liquid extraction technique.

| Parameter | Florisil® SPE Method | Liquid-Liquid Extraction (with Lead Acetate) |

| Recovery Rate | High | Low |

| Efficiency | High | Low |

| Cost | Low | Moderate |

| Speed | Rapid | Slower |

Experimental Protocols

This section details the complete workflow from the initial extraction of artemisinin from dried Artemisia annua leaves to the final cleanup using a Florisil® SPE cartridge.

Initial Sample Extraction (from Artemisia annua leaves)

This protocol is for the initial solvent extraction of artemisinin from the plant material prior to SPE cleanup.

Materials:

-

Dried and ground Artemisia annua leaves

-

Methanol

-

Filtration apparatus (e.g., Buchner funnel with glass frit)

-

Rotary evaporator

Procedure:

-

To 100 grams of dried and ground Artemisia annua leaves, add 500 mL of methanol.

-

Stir the mixture at room temperature for 4 hours.

-

Filter the extract through a Buchner funnel fitted with a glass frit (porosity 4 µm).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Redissolve a known quantity of the crude extract in a suitable solvent (e.g., hexane or the initial mobile phase for HPLC) to a known concentration for SPE processing.

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol describes the use of a Florisil® SPE cartridge for the cleanup of the crude artemisinin extract.

Materials:

-

Florisil® SPE cartridge

-

Crude artemisinin extract (from Protocol 1)

-

Hexane

-

Ethyl acetate

-

Vacuum manifold for SPE

Procedure:

-

Cartridge Conditioning:

-

Pass 6 mL of hexane through the Florisil® cartridge using a vacuum manifold. Do not allow the cartridge to go dry. Gently tap the cartridge to remove any trapped air bubbles.

-

-

Sample Loading:

-

Apply 1 mL of the concentrated crude extract onto the conditioned cartridge.

-

-

Washing (Optional - if further removal of non-polar impurities is needed):

-

Wash the cartridge with a small volume of hexane. This step should be optimized to ensure no loss of artemisinin.

-

-

Elution:

-

Elute the artemisinin from the cartridge with 4 mL of a 4:1 (v/v) mixture of n-hexane and ethyl acetate.[1]

-

-

Final Preparation:

-

Collect the eluate and concentrate it almost to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the residue to a final known volume (e.g., 10 mL) with the mobile phase to be used for the subsequent HPLC analysis.[1]

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the solid-phase extraction protocol for artemisinin analysis.

Caption: Workflow of artemisinin extraction and SPE cleanup.

References

Bioanalytical Method for the Quantification of Artemisinin in Human Plasma using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed bioanalytical method for the quantitative determination of artemisinin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol encompasses sample preparation, chromatographic and mass spectrometric conditions, and validation parameters. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of artemisinin-based antimalarial therapies.

Introduction

Artemisinin and its derivatives are the cornerstone of treatment for multidrug-resistant malaria.[1] Accurate and reliable quantification of artemisinin in human plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a robust and sensitive LC-MS/MS method for this purpose. The methodology is based on established and validated procedures, ensuring high throughput and accuracy.[1]

Principle of the Method

This method utilizes solid-phase extraction (SPE) to isolate artemisinin from human plasma. The extracted analyte is then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision throughout the analytical process.

Materials and Reagents

-

Analytes and Internal Standard:

-

Artemisinin (Reference Standard)

-

Artesunate (Internal Standard)[1]

-

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (K2-EDTA)

-

-

Consumables:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[1]

-

96-well plates

-

Autosampler vials

-

Pipette tips

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of artemisinin and artesunate (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the artemisinin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).

Sample Preparation (Solid-Phase Extraction)

The following diagram illustrates the solid-phase extraction workflow for isolating artemisinin from human plasma.

Caption: Solid-Phase Extraction Workflow for Artemisinin.

Detailed Protocol:

-

Condition SPE Plate: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE plate.

-

Washing: Wash the SPE wells with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection plate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 column (e.g., 100 x 2.1 mm, 5 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | Isocratic: 50% A, 50% B[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 4°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions | Artemisinin: m/z 283.2 → 163.1 |

| Artesunate (IS): m/z 402.2 → 267.1 | |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

The logical relationship for the LC-MS/MS analysis is depicted in the following diagram:

Caption: LC-MS/MS Analysis Workflow.

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

| Parameter | Result |

| Linearity Range | 1.03 - 762 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Stability

Artemisinin stability in human plasma is a critical consideration. The following stability data has been established:

| Condition | Duration | Stability |

| Bench-top (Room Temp) | 2 hours | Stable[1] |

| Autosampler (4°C) | 24 hours | Stable[1] |

| Freeze-Thaw Cycles | 3 cycles | Stable |

| Long-term (-80°C) | 90 days | Stable[2] |

Note: It is highly recommended to keep plasma samples on ice during processing to minimize degradation.[1]

Pharmacokinetic Data Summary

The described method is suitable for pharmacokinetic studies. The following table summarizes key pharmacokinetic parameters of artemisinin in healthy volunteers after oral administration.

| Parameter | Mean Value (± SD) or Range |

| Cmax (Maximum Concentration) | 0.36 µg/mL[2] |

| Tmax (Time to Cmax) | 100 min[2] |

| AUC (Area Under the Curve) | 1.19 µg*hr/mL[2] |

| t1/2 (Half-life) | 4.34 hr[2] |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of artemisinin in human plasma. The detailed protocol and validation data demonstrate its suitability for use in clinical and research settings, supporting the development and optimal use of artemisinin-based antimalarial drugs.

References

Application Notes and Protocols for the Use of Artemisinin-d3 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are a cornerstone of antimalarial therapy, and understanding their metabolic fate is crucial for optimizing their efficacy and safety. Drug metabolism studies, including in vitro and in vivo assays, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of the parent drug and its metabolites in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). Artemisinin-d3, a deuterated analog of artemisinin, serves as an ideal internal standard for these studies due to its similar physicochemical properties and co-elution with the unlabeled drug, which compensates for variations in sample preparation and instrument response.[1][2]

These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo drug metabolism studies, along with data presentation and visualization to aid researchers in their drug development efforts.

Core Applications

-

Metabolic Stability Assessment: Determining the rate of disappearance of artemisinin in the presence of metabolizing enzymes (e.g., liver microsomes, S9 fractions, or hepatocytes).

-

Metabolite Identification: Characterizing the chemical structures of metabolites formed from artemisinin.[3][4]

-

Pharmacokinetic (PK) Studies: Quantifying the concentration-time profile of artemisinin and its metabolites in biological fluids (e.g., plasma, urine) following administration.[5]

-

Reaction Phenotyping: Identifying the specific cytochrome P450 (CYP) enzymes responsible for artemisinin metabolism.[6][7]

Data Presentation

Table 1: In Vitro Metabolic Stability of Artemisinin in Human Liver Microsomes

| Parameter | Artemisinin |

| Incubation Time (min) | % Parent Remaining |

| 0 | 100 |

| 5 | 85.2 |

| 15 | 60.1 |

| 30 | 35.8 |

| 60 | 12.5 |

| Calculated Values | |

| Half-life (t½, min) | 22.7 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 30.5 |

Table 2: Pharmacokinetic Parameters of Artemisinin in Rats Following a Single Oral Dose (10 mg/kg)

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | 450 |

| Tmax (Time to Cmax) | h | 1.0 |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | 1250 |

| t½ (Elimination Half-life) | h | 2.5 |

| CL/F (Apparent Clearance) | L/h/kg | 8.0 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 28.8 |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol details the steps to assess the metabolic stability of artemisinin using pooled human liver microsomes, with this compound as the internal standard.

Materials:

-

Artemisinin

-

This compound (internal standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Stock Solutions:

-

Dissolve artemisinin in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM.

-

Dissolve this compound in the same solvent to a concentration of 1 mM.

-

-

Prepare Incubation Mixtures:

-

In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and artemisinin (final concentration 1 µM).

-

Prepare a negative control without the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiate the Reaction:

-

Add the NADPH regenerating system to the reaction mixtures to start the metabolic reaction.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quench the Reaction:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile with this compound (final concentration 100 nM) to stop the reaction and precipitate proteins.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining artemisinin relative to the this compound internal standard.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for a pharmacokinetic study of artemisinin in rats, using this compound for quantitative analysis.

Materials:

-

Artemisinin formulation for oral administration

-

This compound (for internal standard)

-

Experimental animals (e.g., Sprague-Dawley rats)

-

Dosing vehicle (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Acetonitrile (ACN) with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Administer a single oral dose of artemisinin (e.g., 10 mg/kg) to the rats.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Extraction:

-

To a known volume of plasma, add a fixed amount of this compound solution in acetonitrile to precipitate proteins and serve as the internal standard.

-

Vortex and centrifuge the samples.

-

-

Supernatant Transfer:

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of artemisinin in the plasma samples using a validated LC-MS/MS method, with this compound as the internal standard.

-

-

Pharmacokinetic Analysis:

-

Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).

-

Visualizations

Caption: Metabolic pathway of Artemisinin.

Caption: In Vitro Metabolism Workflow.

Caption: In Vivo Pharmacokinetic Workflow.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid identification of phase I and II metabolites of artemisinin antimalarials using LTQ-Orbitrap hybrid mass spectrometer in combination with online hydrogen/deuterium exchange technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid identification of phase I and II metabolites of artemisinin antimalarials using LTQ‐Orbitrap hybrid mass spectrom… [ouci.dntb.gov.ua]

- 5. LC-HRMS methods for the quantification of two artemisinin drugs and their metabolites in rat blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the human cytochrome P450 enzymes involved in the in vitro metabolism of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Artemisinin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin and its derivatives are a cornerstone of modern antimalarial therapy and are increasingly investigated for their anticancer properties.[1][2][3] High-throughput screening (HTS) is a critical methodology in the discovery of new artemisinin-based therapies and in understanding their mechanisms of action.[4] Artemisinin-d3, a deuterated analog of artemisinin, serves as an indispensable tool in these HTS campaigns, not as a primary screening compound, but as a robust internal standard for the accurate quantification of artemisinin in various biological matrices.[5] Its use is crucial for generating reliable and reproducible data in dose-response studies, pharmacokinetic analyses, and metabolism assays that are often conducted in a high-throughput format.

These application notes provide a detailed protocol for a high-throughput bioanalytical assay for the quantification of artemisinin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. This method is designed for researchers in drug discovery and development who require a reliable and scalable assay to support their HTS workflows.

Mechanism of Action of Artemisinin

The therapeutic activity of artemisinin is attributed to its unique endoperoxide bridge.[6] In the presence of intracellular iron, particularly heme-iron within malaria parasites or cancer cells, this bridge is cleaved, leading to the generation of cytotoxic carbon-centered free radicals.[3][6] These radicals then damage essential parasite or cancer cell proteins and lipids, leading to cell death.[6][7] Understanding this mechanism is fundamental to designing and interpreting HTS assays aimed at identifying novel artemisinin analogs or synergistic compounds.